molecular formula C16H12N2O4S B11791981 2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Cat. No.: B11791981
M. Wt: 328.3 g/mol
InChI Key: PPXSRCHTJZSWAC-UHFFFAOYSA-N
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Description

2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a complex organic compound that features a benzofuran moiety fused with a thiazolopyrimidine ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of the benzofuran ring, followed by the construction of the thiazolopyrimidine core through cyclization reactions involving sulfur and nitrogen-containing reagents .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and thiazolopyrimidine analogs. Examples are:

  • Benzofuran-2-carboxylic acid
  • Thiazolo[3,2-a]pyrimidine derivatives

Uniqueness

What sets 2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid apart is its unique fusion of benzofuran and thiazolopyrimidine rings, which imparts distinct chemical and biological properties. This fusion enhances its potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C16H12N2O4S

Molecular Weight

328.3 g/mol

IUPAC Name

2-[7-(1-benzofuran-2-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetic acid

InChI

InChI=1S/C16H12N2O4S/c19-14-7-11(13-5-9-3-1-2-4-12(9)22-13)17-16-18(14)10(8-23-16)6-15(20)21/h1-5,7,10H,6,8H2,(H,20,21)

InChI Key

PPXSRCHTJZSWAC-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=O)C=C(N=C2S1)C3=CC4=CC=CC=C4O3)CC(=O)O

Origin of Product

United States

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